molecular formula C7H11NO2 B13836599 2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide

2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide

Cat. No.: B13836599
M. Wt: 141.17 g/mol
InChI Key: OYZABTBQDWPUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide is an organic compound with a complex structure that includes both an oxirane (epoxide) ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide typically involves the reaction of an appropriate precursor with reagents that facilitate the formation of the oxirane ring and the amide group. One common method involves the condensation of aldehyde pyrazole with activated methylenes in water, followed by the formation of the oxirane ring . The reaction conditions often include the use of catalysts such as potassium carbonate (K2CO3) and solvents like water to promote the reaction under green chemistry conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the less hindered carbon atom of the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can disrupt the function of enzymes and other proteins, contributing to its biological effects. The amide group may also play a role in stabilizing interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
  • Ethyl-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
  • 2-Cyano-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enamide

Uniqueness

2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide is unique due to the presence of both an oxirane ring and an amide group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-methyl-3-(3-methyloxiran-2-yl)prop-2-enamide

InChI

InChI=1S/C7H11NO2/c1-4(7(8)9)3-6-5(2)10-6/h3,5-6H,1-2H3,(H2,8,9)

InChI Key

OYZABTBQDWPUAL-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C=C(C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.